molecular formula C21H21NO3 B2497770 N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide CAS No. 1105212-38-1

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide

Cat. No.: B2497770
CAS No.: 1105212-38-1
M. Wt: 335.403
InChI Key: UQAAHSBQZJUXRN-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide is an organic compound with the molecular formula C21H21NO3 and a molecular weight of 335.403 g/mol. This compound is characterized by the presence of a naphthalene ring, an ethoxyphenoxy group, and a carboxamide functional group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 2-(4-ethoxyphenoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Chemical Reactions Analysis

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide can be compared with other similar compounds, such as:

    Naphthalene-2-carboxamide derivatives: These compounds share the naphthalene ring and carboxamide functional group but differ in their substituents, leading to variations in their chemical and biological properties.

    Ethoxyphenoxy derivatives: Compounds with the ethoxyphenoxy group exhibit similar reactivity and applications but may have different core structures.

    Carboxamide compounds: These compounds have the carboxamide functional group and can be used in various chemical and biological applications.

This compound stands out due to its unique combination of functional groups, which confer specific properties and applications not found in other similar compounds.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-24-19-9-11-20(12-10-19)25-14-13-22-21(23)18-8-7-16-5-3-4-6-17(16)15-18/h3-12,15H,2,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAAHSBQZJUXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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